molecular formula C20H21N3O2S B11784774 Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate

Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate

Cat. No.: B11784774
M. Wt: 367.5 g/mol
InChI Key: JJNMLOGYBRAKJY-UHFFFAOYSA-N
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Description

Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate is a chemical compound with the molecular formula C20H21N3O2S. It is a derivative of benzo[d]isothiazole and piperidine, featuring a benzyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate typically involves the reaction of benzo[d]isothiazole derivatives with piperidine and benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

  • Step 1: : Synthesis of benzo[d]isothiazole derivative.

    • Reactants: 2-aminobenzenethiol and a suitable aldehyde.
    • Conditions: Reflux in ethanol or methanol.
    • Product: Benzo[d]isothiazole derivative.
  • Step 2: : Formation of piperidine derivative.

    • Reactants: Benzo[d]isothiazole derivative and piperidine.
    • Conditions: Reflux in an appropriate solvent such as toluene or dichloromethane.
    • Product: 1-(benzo[d]isothiazol-3-yl)piperidine.
  • Step 3: : Formation of this compound.

    • Reactants: 1-(benzo[d]isothiazol-3-yl)piperidine and benzyl chloroformate.
    • Conditions: Presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
    • Product: this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The benzo[d]isothiazole moiety is crucial for binding to the active site of the target enzyme, while the piperidine and carbamate groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate is unique due to its specific structural features, such as the position of the piperidine ring and the benzyl carbamate group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

benzyl N-[1-(1,2-benzothiazol-3-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C20H21N3O2S/c24-20(25-14-15-7-2-1-3-8-15)21-16-9-6-12-23(13-16)19-17-10-4-5-11-18(17)26-22-19/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,21,24)

InChI Key

JJNMLOGYBRAKJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NSC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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